Prmt5-IN-21 is a small molecule compound designed as a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a type II arginine methyltransferase involved in various cellular processes, including gene regulation and cancer progression. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, which plays a crucial role in transcriptional regulation and cellular signaling pathways. The compound is part of a broader category of PRMT inhibitors that are being explored for their potential therapeutic applications in cancer and other diseases associated with dysregulated methylation processes.
Prmt5-IN-21 was developed as part of research efforts to create effective chemical probes for studying PRMT5 functions and its role in diseases. It falls under the classification of small molecule inhibitors targeting methyltransferases, specifically designed to modulate the activity of PRMT5. The development of Prmt5-IN-21 was reported alongside other compounds, highlighting its structural similarities and differences in inhibitory potency against PRMT5 compared to its analogs .
The synthesis of Prmt5-IN-21 involves several key steps, primarily utilizing amide coupling reactions to link various moieties that contribute to its binding affinity for PRMT5. The synthetic route begins with commercially available starting materials, which undergo transformations to introduce functional groups necessary for activity.
The synthesis is designed to ensure that the resulting compound retains high selectivity for PRMT5 while minimizing off-target effects .
Prmt5-IN-21 features a complex molecular structure characterized by specific functional groups that enhance its binding to the PRMT5 active site. The compound's design incorporates elements that allow for effective interaction with the enzyme's catalytic pocket.
The structural analysis indicates that Prmt5-IN-21 maintains a favorable conformation for interaction with PRMT5, potentially through hydrogen bonding and hydrophobic interactions .
Prmt5-IN-21 primarily acts as an inhibitor of PRMT5's methyltransferase activity, which involves the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. The compound's mechanism includes competitive inhibition where it binds to the active site of PRMT5, preventing substrate access.
In biochemical assays, Prmt5-IN-21 demonstrated an IC50 value indicating its potency in inhibiting methylation reactions catalyzed by PRMT5. This inhibition is crucial for understanding how dysregulation in methylation can lead to oncogenic processes .
Prmt5-IN-21 inhibits PRMT5 by competing with SAM for binding at the enzyme's active site. This competitive inhibition disrupts the normal methylation process, leading to altered expression of target genes involved in cell proliferation and survival.
The mechanism has been characterized through various assays that measure the extent of methylation on specific substrates in the presence of Prmt5-IN-21 compared to controls. The compound's selectivity for PRMT5 over other methyltransferases has been confirmed through proteomic studies .
Prmt5-IN-21 is a solid at room temperature with moderate solubility in organic solvents. Its physical properties are essential for formulation into usable drug forms.
Relevant data from experimental studies indicate that Prmt5-IN-21 retains its inhibitory properties across various concentrations, making it a reliable tool for biological investigations .
Prmt5-IN-21 serves as a valuable chemical probe for investigating the role of PRMT5 in various biological contexts, particularly in cancer research. Its applications include:
The ongoing research into Prmt5-IN-21 highlights its significance in understanding methylation's role in health and disease, paving the way for novel therapeutic strategies targeting PRMTs .
Protein arginine methyltransferase 5 (PRMT5) drives the maintenance and expansion of cancer stem cells (CSCs) through symmetric dimethylation (SDMA) of histone residues, establishing a permissive transcriptional landscape for stemness genes. In breast cancer stem cells (BCSCs), PRMT5 expression is significantly elevated compared to differentiated tumor cells, enabling self-renewal and tumor initiation capabilities. Mechanistically, PRMT5 catalyzes H3R2me2s at the FOXP1 promoter, facilitating recruitment of the SET1/MLL complex and subsequent H3K4me3 activation. This epigenetic switch upregulates FOXP1, a winged helix/forkhead transcription factor essential for BCSC proliferation. Depletion of PRMT5 reduces BCSC frequency by 12-fold in xenograft models and impairs secondary mammosphere formation by >70%, indicating irreversible loss of self-renewal capacity [2] [6].
Table 1: PRMT5-Dependent Epigenetic Regulation in Cancer Stem Cells
Cancer Type | Epigenetic Mark | Target Gene | Functional Consequence | Experimental Intervention |
---|---|---|---|---|
Breast Cancer | H3R2me2s | FOXP1 | Stemness maintenance | PRMT5 KD: 12-fold ↓ CSC frequency [6] |
Leukemia | H4R3me2s | Wnt/β-catenin | Self-renewal | PRMT5i reduces LSC repopulation [8] |
Glioblastoma | H3R8me2s | MYC network | Proliferation | Genetic ablation impairs tumor initiation [10] |
These findings establish PRMT5 as a nodal regulator of CSC plasticity. Pharmacological PRMT5 inhibition with compounds like Prmt5-IN-21 disrupts this axis, inducing differentiation and chemosensitization in patient-derived BCSCs [2] [6].
PRMT5 exerts oncogenic functions through both histone and non-histone protein methylation, activating multiple cancer hallmarks:
Transcriptional Control & Splicing DysregulationPRMT5 methylates H4R3, H3R8, and H2AR3 to repress tumor suppressor genes (e.g., ST7, NM23, CDKN1B) while methylating H3R2 to activate oncogenes like MYC and CCND1 [1] [10]. In prostate cancer, PRMT5-mediated repression of CDH1 (E-cadherin) promotes epithelial-mesenchymal transition. Additionally, PRMT5 methylates spliceosome components (Sm proteins, SRSF1), causing aberrant splicing in >300 cancer-related transcripts. In MYC-amplified medulloblastoma, this splicing dysregulation stabilizes MYC protein and enhances its transcriptional activity, creating a feed-forward loop [1] [10].
Kinase Pathway ActivationPRMT5 directly methylates AKT1 at arginine 391 (R391), inducing a conformational change that exposes the pleckstrin homology (PH) domain. This modification cooperates with PIP3 to facilitate AKT membrane translocation and phosphorylation at T308/S473. R391 methylation increases AKT kinase activity by 3.5-fold and promotes glycolysis and cell survival in tumors [3]. PRMT5 also stabilizes PDGFR and EGFR kinases through arginine methylation, sustaining MAPK/ERK signaling in oligodendrocyte and breast cancer models [1].
DNA Damage ResponseIn ovarian cancer, cisplatin resistance requires PRMT5-mediated methylation of METTL3 at R36. This modification triggers METTL3 nuclear translocation where it increases m6A mRNA methylation of DNA repair genes (e.g., RAD51), enhancing homologous recombination efficiency. PRMT5 inhibition reduces RAD51 foci formation by 60% and sensitizes tumors to genotoxic agents [9].
Table 2: Key Non-Histone Substrates of PRMT5 in Oncogenesis
Substrate | Methylation Site | Functional Consequence | Therapeutic Targeting Effect |
---|---|---|---|
AKT1 | R391 | Enhanced membrane translocation and phosphorylation (3.5-fold ↑ activity) | Blocks PI3K/AKT signaling; ↓ tumor growth [3] |
METTL3 | R36 | Nuclear translocation and m6A methylation of DNA repair genes | Sensitizes to cisplatin; ↓ RAD51 foci by 60% [9] |
E2F1 | R111/R113 | Reduced protein stability and altered cell cycle progression | Induces G1 arrest in RB-deficient cells [1] [8] |
SRSF1 | Multiple RG motifs | Altered RNA splicing and oncogenic isoform expression | Suppresses MYC stabilization in medulloblastoma [10] |
PRMT5 overexpression serves as a pan-cancer biomarker associated with advanced disease and poor survival. A meta-analysis of 32 studies (n=15,583 patients) revealed that high PRMT5 expression correlates with:
In breast cancer, PRMT5 overexpression is enriched in triple-negative subtypes and independently predicts reduced distant metastasis-free survival (p=0.003). Hematologic malignancies exhibit particularly strong dependencies: PRMT5 sustains leukemia stem cells through symmetric dimethylation of BCL6 and E2F1, and its overexpression in diffuse large B-cell lymphoma correlates with MYC amplification [4] [10].
CDK4/6 inhibitor resistance in estrogen receptor-positive (ER+) breast cancer is mechanistically linked to RB1 loss, which creates a synthetic dependence on PRMT5. Genome-wide CRISPR screens in RB1-knockout cells identified PRMT5 as a top vulnerability (β-score=-2.76). PRMT5 inhibition in these models blocks G1/S transition independently of RB by disrupting FUS-Pol II interactions, causing RNA Pol II hyperphosphorylation (Ser2) and intron retention in DNA synthesis genes [8].
Table 3: Prognostic Significance of PRMT5 Across Cancers
Cancer Type | Patient Cohort | Survival Endpoint | Hazard Ratio (95% CI) | Clinical Association |
---|---|---|---|---|
Hepatocellular carcinoma | 54 patients | Overall survival | 2.41 (1.09–5.31) | Vascular invasion, advanced stage [7] |
Breast cancer | 1,189 patients | Distant metastasis-free survival | 1.82 (1.23–2.70) | Triple-negative subtype, CSC enrichment [6] [7] |
Gastric cancer | 327 patients | Overall survival | 2.13 (1.41–3.22) | Lymph node metastasis [7] |
ER+ breast cancer (CDK4/6i-resistant) | PDX models | Progression-free survival | N/A | RB1 loss confers PRMT5 dependency [8] |
These findings validate PRMT5 as a therapeutic target for high-risk malignancies. Compounds like Prmt5-IN-21 that disrupt PRMT5's methyltransferase activity show synergistic effects with endocrine therapies in ER+ models and with cisplatin in ovarian cancer, supporting their clinical development [8] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6